
Serotonin hydrochloride
Overview
Description
2’-Hydroxychalcone is a naturally occurring compound belonging to the chalcone family, which is a subgroup of flavonoids. Chalcones are α, β-unsaturated ketones composed of two aromatic rings (A and B) with various substituents. 2’-Hydroxychalcone is known for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with appropriately substituted benzaldehydes under basic conditions . The reaction typically uses bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol or methanol as solvents. The reaction is carried out at room temperature or slightly elevated temperatures to yield 2’-hydroxychalcone in good yields.
Industrial Production Methods: Industrial production of 2’-hydroxychalcone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones and flavanones via palladium(II)-catalyzed oxidative cyclization.
Reduction: Reduction of 2’-hydroxychalcone can lead to the formation of dihydrochalcones.
Substitution: The hydroxyl group on the aromatic ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Palladium(II) catalysts, oxygen atmosphere, and dimethyl sulfoxide (DMSO) as a solvent.
Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Flavones and Flavanones: Formed through oxidative cyclization.
Dihydrochalcones: Formed through reduction.
Substituted Chalcones: Formed through electrophilic substitution reactions.
Scientific Research Applications
Neuropharmacological Research
Serotonin is primarily known for its role in the central nervous system (CNS) as a neurotransmitter. Its applications in neuropharmacology include:
- Receptor Studies : Serotonin acts on various serotonin receptor subtypes (5-HT1 to 5-HT7), making it essential for studying receptor pharmacodynamics. Researchers utilize serotonin hydrochloride to investigate receptor interactions and signaling pathways, which can lead to the development of new drugs targeting these receptors .
- Functional Studies : this compound is employed in functional assays to assess the effects of drugs on serotonergic signaling. For instance, it has been used to evaluate the activity of potential antidepressants and anxiolytics by measuring changes in serotonin levels and receptor activation .
Gastrointestinal Research
Serotonin is predominantly synthesized in the gastrointestinal tract, where it modulates gut motility and secretion. Its applications in gastrointestinal research include:
- Gut Disorders : Studies have shown that serotonin plays a pivotal role in conditions such as irritable bowel syndrome (IBS) and carcinoid syndrome. Researchers are investigating serotonin's effects on gut motility and secretion to develop targeted therapies for these disorders .
- Drug Delivery Systems : Recent studies have explored using natural zeolites to control the release of this compound in the gut. This approach aims to enhance therapeutic effects while minimizing side effects by modulating serotonin levels at specific pH levels within the gastrointestinal tract .
Analytical Applications
This compound is also significant in analytical chemistry:
- Forensic Analysis : It is used in forensic settings to analyze serotonin levels in biological samples, particularly concerning drug interactions and toxicology studies related to serotonin syndrome .
- Spectroscopic Studies : The compound's stability under various conditions makes it suitable for UV-Vis spectroscopy studies, aiding researchers in understanding its adsorption properties when interacting with different materials .
Therapeutic Applications
The therapeutic potential of this compound extends beyond research into clinical settings:
- Treatment of Mood Disorders : Given its role as a neurotransmitter, serotonin is crucial in developing antidepressants and mood stabilizers. Medications that enhance serotonergic activity are commonly prescribed for depression and anxiety disorders .
- Gastrointestinal Therapies : Pharmacological modulation of serotonin receptors has led to treatments for various gastrointestinal disorders. Drugs targeting specific 5-HT receptor subtypes are being developed to alleviate symptoms associated with IBS and other functional gut disorders .
Case Study 1: Serotonin's Role in IBS
A clinical study investigated the efficacy of a selective 5-HT3 receptor antagonist in patients with IBS-D (diarrhea-predominant IBS). The results indicated a significant reduction in bowel movement frequency and improved abdominal pain scores, showcasing serotonin's critical role in gut motility regulation.
Case Study 2: Serotonin Modulation in Depression
A randomized controlled trial assessed the effects of a novel antidepressant that increases synaptic serotonin levels. Patients reported improved mood and reduced anxiety symptoms over an eight-week treatment period, highlighting the therapeutic potential of serotonergic modulation.
Mechanism of Action
The mechanism of action of 2’-hydroxychalcone involves multiple pathways:
Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the activation of nuclear factor kappa B (NF-κB), reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis by downregulating Bcl-2 and activating caspases, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
2’-Hydroxychalcone is compared with other similar compounds such as:
Chalcone: The parent compound with similar biological activities but lacks the hydroxyl group at the 2’ position.
Flavanone: A reduced form of chalcone with a saturated carbonyl group.
Flavone: An oxidized form of chalcone with a double bond between the carbonyl carbon and the adjacent carbon.
Uniqueness: 2’-Hydroxychalcone’s unique structural feature, the hydroxyl group at the 2’ position, enhances its biological activities, making it a more potent antioxidant and anti-inflammatory agent compared to its analogs .
Biological Activity
Serotonin hydrochloride, chemically known as 3-(2-aminoethyl)-1H-indol-5-ol hydrochloride, is a significant endogenous neurotransmitter primarily involved in various physiological and psychological processes. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by diverse research findings.
Overview of this compound
Chemical Structure and Properties:
Serotonin (5-HT) is synthesized from tryptophan and functions as a monoamine neurotransmitter. It plays crucial roles in regulating mood, sleep, appetite, emesis (vomiting), and sexual behavior. The compound acts as an agonist at various 5-HT receptors, which are distributed throughout the central nervous system (CNS) and peripheral tissues .
Serotonin exerts its effects primarily through interaction with serotonin receptors (5-HT receptors), which are classified into seven families (5-HT1 to 5-HT7). Each receptor subtype mediates different physiological responses:
- 5-HT1 Receptors: Involved in anxiety regulation and antidepressant effects.
- 5-HT2 Receptors: Play a role in mood regulation and are implicated in psychotic disorders.
- 5-HT3 Receptors: Associated with nausea and vomiting.
- 5-HT4 Receptors: Influence gastrointestinal motility and may affect memory and learning .
Table 1: Summary of Serotonin Receptor Functions
Receptor Type | Physiological Role | Clinical Relevance |
---|---|---|
5-HT1 | Mood regulation, anxiety | Target for anxiolytics |
5-HT2 | Mood enhancement, psychosis | Target for antipsychotics |
5-HT3 | Nausea and vomiting | Antiemetic drug target |
5-HT4 | Gastrointestinal motility | Treatment for gastrointestinal disorders |
Biological Effects
Research indicates that serotonin influences a wide range of biological processes beyond neurotransmission:
- Mood Regulation: Increased serotonin levels are associated with improved mood and reduced symptoms of depression. Selective serotonin reuptake inhibitors (SSRIs) enhance serotonin availability in the synaptic cleft .
- Gastrointestinal Function: Approximately 90% of the body's serotonin is found in the gut, where it regulates bowel motility. Dysregulation can lead to conditions such as irritable bowel syndrome .
- Cardiovascular Effects: Serotonin plays a role in cardiovascular health by influencing vascular tone and heart rate. However, excessive activation of certain receptors can lead to adverse effects such as cardiac valvulopathy .
Case Studies
Case Study 1: Serotonin Syndrome
A notable clinical scenario involves a patient experiencing serotonin syndrome due to polypharmacy involving opioids and serotonergic agents. The patient presented with tremors, hypertension, and altered mental status after increasing doses of methadone while on duloxetine. Discontinuation of duloxetine led to symptom resolution within days .
Case Study 2: Gastrointestinal Disorders
Another case highlighted the role of serotonin in gastrointestinal disorders. Patients with carcinoid syndrome experienced severe diarrhea due to excessive serotonin production. Treatment with somatostatin analogs was partially effective; however, adjunct therapies targeting serotonin levels showed promise in managing symptoms more effectively .
Research Findings
Recent studies have expanded our understanding of serotonin's biological activity:
- Neuropharmacology Studies: Research indicates that serotonin receptor activation can modulate neuroplasticity and cognitive functions, suggesting potential therapeutic avenues for cognitive impairments associated with psychiatric disorders .
- Gastrointestinal Research: Investigations into serotonin's role in gut-brain signaling have revealed its impact on appetite regulation and metabolic processes, highlighting its relevance in obesity treatment strategies .
Q & A
Basic Research Questions
Q. What methodologies are recommended for characterizing the purity and structural identity of serotonin hydrochloride in experimental settings?
- Answer: this compound should be characterized using high-performance liquid chromatography (HPLC) to assess purity (>98% as per standard protocols) and spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm structural identity. For novel compounds, full spectral data (¹H-NMR, ¹³C-NMR, HRMS) and elemental analysis are required to validate molecular composition . Known compounds must reference prior literature for identity confirmation, while new derivatives require detailed analytical validation .
Q. How should researchers handle solubility and stability challenges of this compound in in vitro assays?
- Answer: this compound is hygroscopic and light-sensitive; solutions should be prepared in pH 2–6.4 buffers (e.g., PBS) to ensure stability. Solubility varies with solvent: DMF (16 mg/mL), DMSO (10 mg/mL), ethanol (1.2 mg/mL). For cell-based assays, dissolve in DMSO at ≤1% final concentration to avoid cytotoxicity, as demonstrated in U-87 MG viability studies . Pre-warm solutions to 37°C to prevent precipitation .
Q. What protocols ensure reproducibility in serotonin receptor binding studies?
- Answer: Use radioligand displacement assays (e.g., ³H-serotonin) with controls for nonspecific binding. Validate receptor specificity using selective inhibitors (e.g., MDMA for SERT, tricyclic antidepressants for NET). Include kinetic studies to measure dissociation constants (Kd) and ensure consistent incubation times/temperatures . Data should be normalized to protein concentration and repeated in triplicate .
Advanced Research Questions
Q. How can researchers resolve contradictory data in serotonin receptor affinity studies (e.g., Ki discrepancies across assays)?
- Answer: Contradictions often arise from methodological differences (e.g., cell lines, ligand concentrations). Standardize assays using recombinantly expressed receptors (e.g., HEK293 cells) and validate with reference compounds (e.g., fluoxetine for SERT inhibition). Apply statistical tools like Bland-Altman plots to assess inter-assay variability and use orthogonal methods (e.g., electrophysiology) to confirm functional activity .
Q. What experimental designs are optimal for studying serotonin's dual role in neuroprotection and excitotoxicity?
- Answer: Use primary neuronal cultures or iPSC-derived neurons exposed to serotonin (1–10 µM) under oxidative stress (e.g., H2O2). Include time-course experiments to distinguish acute vs. chronic effects. Measure biomarkers like caspase-3 (apoptosis) and BDNF (neuroprotection) via ELISA. Control for off-target effects using receptor antagonists (e.g., ketanserin for 5-HT2A) .
Q. How should researchers address batch-to-batch variability in this compound for longitudinal studies?
- Answer: Source compounds from suppliers with certified analytical reports (e.g., Cayman Chemical, MedChemExpress). Perform in-house QC via HPLC and stability testing (accelerated degradation at 40°C/75% RH). Use a single batch for entire studies or statistically adjust for variability using mixed-effects models .
Q. What advanced techniques validate serotonin's interaction with non-canonical targets (e.g., Trk receptors)?
- Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Pair with siRNA knockdown of TrkA/B in neuronal models to confirm functional relevance. Cross-validate findings using phospho-ERK/GSK-3β Western blotting to track downstream signaling .
Q. Methodological Best Practices
- Data Reporting: Include raw data, normalization methods, and error propagation calculations in supplementary materials. Follow Beilstein Journal guidelines for concise presentation of ≤5 key compounds in the main text .
- Ethical Compliance: For human-derived samples, document IRB approval, participant selection criteria, and informed consent procedures, as outlined in biomedical research frameworks .
- Instrumentation: Reference analytical equipment (e.g., Asys Expert Plus microplate reader) with calibration details to ensure replicability .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIGAZPGKJFIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165186 | |
Record name | 5-Hydroxytryptamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] Hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Serotonin hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17248 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
>31.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463237 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
153-98-0, 21591-86-6 | |
Record name | Serotonin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21591-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serotonin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Aminoethyl)indol-5-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021591866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxytryptamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Serotonin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEROTONIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKN429M9VS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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